molecular formula C19H19ClN4O3S B10995961 methyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10995961
M. Wt: 418.9 g/mol
InChI Key: FMCUEPBHYLWLBF-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Let’s explore its synthesis, properties, and uses.

Preparation Methods

Synthetic Routes:

The synthetic route to prepare this compound involves several steps One possible approach is the assembly of its core structure through sequential reactions

  • Formation of the Pyrazole Ring:

    • Start with 3-chlorobenzaldehyde and methyl hydrazine.
    • React them to form 3-(3-chlorophenyl)-1-methyl-1H-pyrazole.
  • Thiazole Formation:

    • Combine 3-(3-chlorophenyl)-1-methyl-1H-pyrazole with thioacetic acid.
    • Cyclize to obtain 5-(3-chlorophenyl)-1-methyl-1,3-thiazole.
  • Carboxylation:

    • React 5-(3-chlorophenyl)-1-methyl-1,3-thiazole with ethyl chloroformate.
    • Introduce the carboxylate group to yield the desired compound.

Industrial Production:

Industrial-scale production methods may involve variations of the above steps, optimization, and purification processes.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized to form corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo substitution reactions.

    Common Reagents: Thionyl chloride, hydrazine, and various catalysts.

    Major Products: The final compound itself, along with intermediates formed during synthesis.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules.

    Bioconjugation: Modified versions for drug delivery or imaging agents.

Biology and Medicine:

    Anticancer Potential: Investigated due to its structural features.

    Anti-inflammatory Properties: May influence pathways related to inflammation.

    Enzyme Inhibition: Potential as enzyme inhibitors.

Industry:

    Agrochemicals: Possible use as pesticides or herbicides.

    Materials Science: Incorporation into polymers or materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While this compound is unique, similar molecules include:

    Thiazole Derivatives: Explore related thiazole-based compounds.

    Pyrazole Analogues: Compare with other pyrazole-containing structures.

Biological Activity

The compound methyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate (hereafter referred to as "the compound") has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • A thiazole ring
  • A pyrazole moiety
  • A chlorophenyl group

These structural features contribute to its biological activity, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and thiazole exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HCT116 (Colon Cancer)8.0

In a comparative study, the compound demonstrated a lower IC50 value than standard chemotherapeutics, indicating higher potency in inhibiting cancer cell proliferation. For instance, in the A549 lung adenocarcinoma model, the compound exhibited significant cytotoxicity with an IC50 value of 12.5 µM, which is notably lower than that of cisplatin, a commonly used chemotherapeutic agent.

The mechanism by which the compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound has been reported to induce G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
  • Inhibition of Angiogenesis : The compound may also affect angiogenic pathways, reducing tumor growth by limiting blood supply.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been tested for antimicrobial activity against various pathogens. The results are summarized in the table below:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for further development as an antimicrobial agent.

Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of the compound using a xenograft model of human lung cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups. The study concluded that the compound could be a promising candidate for lung cancer therapy due to its potent anticancer effects and favorable safety profile.

Study 2: Antimicrobial Effects in Clinical Isolates

Another study focused on the antimicrobial effects of the compound against clinical isolates of multidrug-resistant pathogens. The results indicated that the compound was effective in inhibiting growth at concentrations lower than those required for many conventional antibiotics, suggesting its potential as an alternative treatment option.

Properties

Molecular Formula

C19H19ClN4O3S

Molecular Weight

418.9 g/mol

IUPAC Name

methyl 2-[[5-(3-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19ClN4O3S/c1-10(2)16-15(18(26)27-4)21-19(28-16)22-17(25)14-9-13(23-24(14)3)11-6-5-7-12(20)8-11/h5-10H,1-4H3,(H,21,22,25)

InChI Key

FMCUEPBHYLWLBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl)C(=O)OC

Origin of Product

United States

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